![molecular formula C22H23N3O4S B2384429 (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-58-4](/img/structure/B2384429.png)
(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application 1: Antidepressant and Anticonvulsant Effects
- Summary of the Application : Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
- Methods of Application : In a forced swimming test, certain derivatives showed significant antidepressant and anticonvulsant effects .
- Results or Outcomes : The derivatives displayed a higher percentage decrease in immobility duration than that of fluoxetine. The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .
Application 2: Antimycobacterial Agents
- Summary of the Application : Imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives have been synthesized and evaluated as potential antimycobacterial agents .
- Methods of Application : The derivatives were synthesized in combination with piperazine and various 1,2,3 triazoles, and were evaluated for in vitro antitubercular activity .
- Results or Outcomes : Certain derivatives displayed significant activity against Mycobacterium tuberculosis, with no acute cellular toxicity observed .
Application 3: Synthesis of Benzo[a]Carbazoles
- Summary of the Application : The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminochalcones and aromatic aldehydes provided the corresponding 2-aryl-3-arenacylindole derivatives .
- Methods of Application : These derivatives could be converted to benzo[a]carbazoles via intramolecular Friedel–Crafts reactions .
- Results or Outcomes : This method provides a new pathway for the synthesis of benzo[a]carbazoles .
Application 4: Antitubercular Agents
- Summary of the Application : Imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives have been synthesized and evaluated as potential antitubercular agents .
- Methods of Application : The derivatives were synthesized in combination with piperazine and various 1,2,3 triazoles, and were evaluated for in vitro antitubercular activity .
- Results or Outcomes : Certain derivatives displayed significant activity against Mycobacterium tuberculosis, with no acute cellular toxicity observed .
Application 5: Antidepressant and Anticonvulsant Effects
- Summary of the Application : Thirty-four new benzo[d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects .
- Methods of Application : In a forced swimming test, certain derivatives showed significant antidepressant and anticonvulsant effects .
- Results or Outcomes : The derivatives displayed a higher percentage decrease in immobility duration than that of fluoxetine. The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .
Application 6: Antimycobacterial Agents
- Summary of the Application : Imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives have been synthesized and evaluated as potential antimycobacterial agents .
- Methods of Application : The derivatives were synthesized in combination with piperazine and various 1,2,3 triazoles, and were evaluated for in vitro antitubercular activity .
- Results or Outcomes : Certain derivatives displayed significant activity against Mycobacterium tuberculosis, with no acute cellular toxicity observed .
properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-21(28)14-25-18-11-10-17(23-15(2)26)13-19(18)30-22(25)24-20(27)12-9-16-7-5-4-6-8-16/h4-8,10-11,13H,3,9,12,14H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLQAZHKOZVSAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



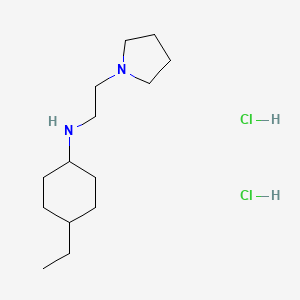
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)
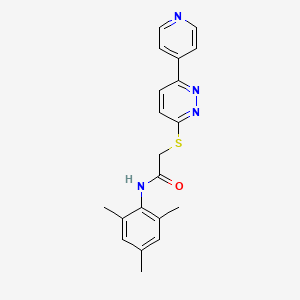
![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
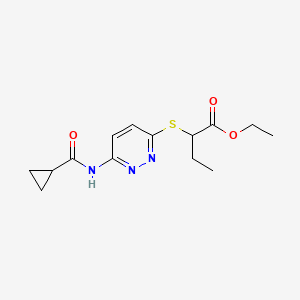
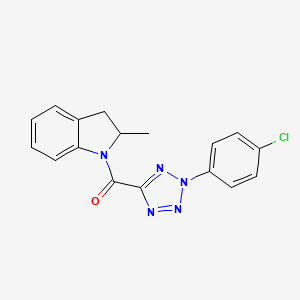
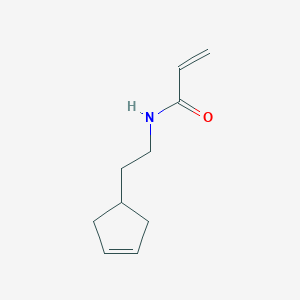


![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)